Here are some areas of scientific research where Methyl 2-benzoylbenzoate has been studied:
Methyl 2-benzoylbenzoate is an organic compound with the chemical formula and a molecular weight of 240.25 g/mol. It is classified as a benzoate ester, specifically derived from the esterification of 2-benzoylbenzoic acid with methanol. This compound appears as a white to pale yellow crystalline powder and is known for its low volatility and moderate solubility in organic solvents. Methyl 2-benzoylbenzoate is primarily utilized in laboratory settings for various chemical syntheses and research purposes .
Currently, there is no documented information regarding a specific mechanism of action for Methyl 2-benzoylbenzoate in biological systems.
Methyl 2-benzoylbenzoate is classified as a hazardous substance according to OSHA regulations. While not classified as acutely toxic by ingestion, it can cause skin sensitization upon contact. It is also considered very toxic to aquatic organisms.
Here are some safety precautions to consider when handling Methyl 2-benzoylbenzoate:
Methyl 2-benzoylbenzoate can be synthesized through the following method:
Methyl 2-benzoylbenzoate has several applications:
Studies on the interactions of methyl 2-benzoylbenzoate indicate that it may interact with various biological molecules, particularly proteins and nucleic acids. This interaction can influence its biological activity, particularly its antimicrobial effects. Further research is necessary to elucidate the specific mechanisms of action and potential therapeutic uses .
Methyl 2-benzoylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Benzyl benzoate | Commonly used as a fragrance and solvent | |
Methyl benzoate | Used as a flavoring agent; simpler structure | |
Ethyl 4-aminobenzoate | Contains an amino group; used in pharmaceuticals | |
Methyl salicylate | Known for its analgesic properties; different functional groups |
Methyl 2-benzoylbenzoate's unique combination of benzoyl groups contributes to its specific reactivity and biological activity, distinguishing it from these similar compounds .